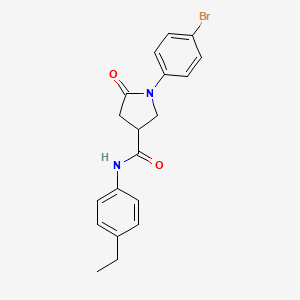![molecular formula C21H18BrCl2NOS B5153133 2-{2-[(3,4-dichlorophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5153133.png)
2-{2-[(3,4-dichlorophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(3,4-dichlorophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide, also known as DTTB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyridinium family and has been found to possess several unique properties that make it an ideal candidate for use in various research applications.
Wirkmechanismus
The mechanism of action of 2-{2-[(3,4-dichlorophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide involves the formation of a covalent bond between the thiol group and the pyridinium ring. This covalent bond results in the formation of a highly fluorescent compound that can be easily detected and quantified.
Biochemical and Physiological Effects:
This compound has been found to have minimal biochemical and physiological effects on biological systems. This compound has been extensively tested for its potential toxicity and has been found to be safe for use in various research applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 2-{2-[(3,4-dichlorophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide is its high selectivity for thiols. This compound can be used to detect and quantify thiols in various biological samples with high accuracy and precision. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can limit its use in certain research applications.
Zukünftige Richtungen
There are several future directions for the use of 2-{2-[(3,4-dichlorophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide in scientific research. One potential application is the development of new fluorescent probes for the detection of other biomolecules in biological systems. Additionally, this compound could be used in the development of new therapeutic agents for the treatment of various diseases. Finally, further studies are needed to optimize the synthesis and properties of this compound for use in various research applications.
Synthesemethoden
The synthesis of 2-{2-[(3,4-dichlorophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide involves the reaction of 3,4-dichlorothiophenol with 2-oxo-2-phenylethylbromide in the presence of a base. The resulting product is then treated with pyridine to form the final compound, this compound. This synthesis method has been extensively studied and optimized to produce high yields of pure this compound.
Wissenschaftliche Forschungsanwendungen
2-{2-[(3,4-dichlorophenyl)thio]ethyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is as a fluorescent probe for the detection of thiols in biological systems. This compound has been found to be highly selective for thiols and can be used to detect and quantify thiols in various biological samples.
Eigenschaften
IUPAC Name |
2-[2-[2-(3,4-dichlorophenyl)sulfanylethyl]pyridin-1-ium-1-yl]-1-phenylethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2NOS.BrH/c22-19-10-9-18(14-20(19)23)26-13-11-17-8-4-5-12-24(17)15-21(25)16-6-2-1-3-7-16;/h1-10,12,14H,11,13,15H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNXFMRATPGOGR-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2CCSC3=CC(=C(C=C3)Cl)Cl.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrCl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorobenzyl)-N'-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5153059.png)

![3-chloro-N-cyclopentyl-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5153065.png)
![N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide](/img/structure/B5153072.png)
![N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5153080.png)
![2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B5153090.png)
![1-benzoyl-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5153093.png)
![N-cyclopropyl-4-methoxy-3-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5153098.png)
![4-{[(3-chlorophenyl)amino]methylene}-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5153101.png)
![2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5153118.png)
![2,2,3,3-tetrafluoropropyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B5153123.png)

![2-(3,4-dimethoxyphenyl)-N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5153149.png)